N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
CAS No.: 476440-24-1
Cat. No.: VC4159991
Molecular Formula: C24H32N4O2S
Molecular Weight: 440.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476440-24-1 |
|---|---|
| Molecular Formula | C24H32N4O2S |
| Molecular Weight | 440.61 |
| IUPAC Name | N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C24H32N4O2S/c1-15(2)31-23-27-26-21(28(23)19-6-4-5-7-20(19)30-3)14-25-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24/h4-7,15-18H,8-14H2,1-3H3,(H,25,29) |
| Standard InChI Key | LSWXHTYLCQARFU-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
N-[[4-(2-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a complex organic compound that integrates structural motifs from adamantane and the 1,2,4-triazole family. The compound is of interest in medicinal chemistry due to its potential pharmacological activities, particularly in antimicrobial and anti-inflammatory domains.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Triazole Core: The 1,2,4-triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
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Functionalization with Adamantane: Adamantane derivatives are introduced via Mannich-type reactions or amidation.
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Introduction of the Methoxyphenyl Group: This step involves electrophilic substitution to attach the aromatic methoxyphenyl group to the triazole ring.
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Sulfur Substitution: The incorporation of sulfur at the triazole's fifth position is achieved using thiol reagents.
Biological Activities
The compound's structure suggests potential for diverse biological activities:
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Antimicrobial Activity:
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Triazole derivatives are known for their antifungal and antibacterial properties.
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The adamantane moiety enhances lipophilicity, aiding membrane penetration.
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Anti-inflammatory Effects:
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Sulfur-containing triazoles exhibit inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).
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Potential Antiviral Properties:
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Adamantane derivatives have been explored as antiviral agents, particularly against influenza viruses.
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Research Applications
The compound is under investigation for:
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Development of novel antimicrobial agents targeting resistant bacterial strains.
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Anti-inflammatory drug design focusing on sulfur-containing heterocycles.
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Structural optimization for antiviral therapies.
Future Directions
Further studies are needed to evaluate:
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Detailed mechanism of action for antimicrobial and anti-inflammatory effects.
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Toxicological assessments in vivo.
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Optimization of synthesis for industrial scalability.
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